molecular formula C12H16BrN B1382237 1-(3-Bromo-5-methylbenzyl)pyrrolidine CAS No. 1704069-69-1

1-(3-Bromo-5-methylbenzyl)pyrrolidine

Cat. No.: B1382237
CAS No.: 1704069-69-1
M. Wt: 254.17 g/mol
InChI Key: ZAMCVDLWUVTDCA-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCVDLWUVTDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237228
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
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Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-69-1
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Bromo-5-methylbenzyl)pyrrolidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Chemical Properties of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of this compound, a substituted benzylpyrrolidine derivative. As a molecule incorporating a brominated aromatic ring and a saturated nitrogen heterocycle, it holds potential as a versatile intermediate in medicinal chemistry and materials science. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of a robust synthetic pathway, predicted chemical and physical properties, expected spectroscopic signatures, and essential safety protocols. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Synthesis Strategy

The structure of this compound lends itself to a straightforward and highly efficient synthetic approach: reductive amination . This powerful carbon-nitrogen bond-forming reaction is a cornerstone of modern amine synthesis due to its high efficiency, operational simplicity, and broad functional group tolerance.[3]

Our retrosynthetic analysis disconnects the benzylic carbon-nitrogen bond, identifying 3-bromo-5-methylbenzaldehyde and pyrrolidine as the primary starting materials.

G Product This compound Disconnect C-N Bond Disconnection (Reductive Amination) Product->Disconnect Reagents 3-Bromo-5-methylbenzaldehyde + Pyrrolidine Disconnect->Reagents Intermediates Iminium Ion Intermediate Intermediates->Product Reduction Reagents->Intermediates Condensation

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis involves the condensation of the aldehyde and the secondary amine to form a transient iminium ion, which is then reduced in situ by a suitable hydride-donating reagent to yield the final tertiary amine.

Proposed Synthesis Workflow: Reductive Amination

The chosen method for synthesizing this compound is the direct reductive amination of 3-bromo-5-methylbenzaldehyde with pyrrolidine using a mild reducing agent.

Causality of Experimental Choices
  • Reactants : 3-Bromo-5-methylbenzaldehyde serves as the electrophilic carbonyl component and the source of the substituted benzyl group.[4] Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.[5][6]

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the ideal reducing agent. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and moisture-tolerant. It selectively reduces the iminium ion intermediate in the presence of the starting aldehyde, preventing the undesired reduction of the aldehyde to the corresponding alcohol. This selectivity is crucial for achieving a high yield of the desired amine.[7][8]

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are relatively non-polar, aprotic, and effectively solubilize the reactants and the iminium intermediate without interfering with the reaction.

  • Acid Catalyst (Optional) : A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion by protonating the carbonyl oxygen, thereby increasing its electrophilicity.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Procedure:

  • To a stirred solution of 3-bromo-5-methylbenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Properties

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₆BrNCalculated
Molecular Weight 254.17 g/mol Calculated
Predicted Boiling Point ~280-300 °CAnalog-Based Prediction[9]
Predicted Density ~1.3-1.4 g/cm³Analog-Based Prediction[9]
Appearance Colorless to pale yellow oil or low-melting solidPredicted

Table 1: Properties of Starting Materials

CompoundCAS NumberMolecular FormulaMolecular WeightKey Properties
3-Bromo-5-methylbenzaldehyde188813-04-9C₈H₇BrO199.04 g/mol Boiling Point: 255.6 °C (Predicted)[10][11]
Pyrrolidine123-75-1C₄H₉N71.12 g/mol Boiling Point: 87 °C; Density: 0.866 g/cm³[6]
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are the expected key signals:

SpectroscopyExpected Features
¹H NMR (CDCl₃) δ ~7.3-7.0 ppm (m, 3H, Ar-H); δ ~3.5 ppm (s, 2H, Ar-CH₂-N); δ ~2.5 ppm (t, 4H, N-(CH₂)₂); δ ~2.3 ppm (s, 3H, Ar-CH₃); δ ~1.8 ppm (m, 4H, -(CH₂)₂-)
¹³C NMR (CDCl₃) δ ~140-130 ppm (Ar-C); δ ~122 ppm (Ar-C-Br); δ ~60 ppm (Ar-CH₂-N); δ ~54 ppm (N-(CH₂)₂); δ ~23 ppm (-(CH₂)₂-); δ ~21 ppm (Ar-CH₃)
FT-IR (neat) ~2960-2800 cm⁻¹ (C-H stretch); ~1590, 1470 cm⁻¹ (C=C aromatic stretch); ~1150 cm⁻¹ (C-N stretch); ~680 cm⁻¹ (C-Br stretch)
Mass Spec (EI) M⁺ peak at m/z = 253/255 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragment at m/z = 184/186 (loss of pyrrolidine).

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for this compound is not available. Therefore, a risk assessment must be conducted based on the hazards of the starting materials and structurally related compounds.

  • Pyrrolidine : Is a flammable, corrosive liquid that can cause severe skin and eye burns. It is harmful if swallowed or inhaled.[12][13]

  • Brominated Aromatic Compounds : Often classified as irritants and may be harmful if ingested or absorbed through the skin.[10][14][15]

  • Tertiary Amines : Can vary in toxicity but should generally be handled with care, assuming they are potential irritants and harmful.

Recommended Handling Precautions
  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation : Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

  • Spill & Disposal : Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily accessible chemical entity via a robust and high-yielding reductive amination protocol. This guide provides a comprehensive framework for its synthesis, purification, and characterization. The predicted physicochemical and spectroscopic data serve as a benchmark for researchers undertaking its synthesis. Due to the lack of specific toxicological data, this compound must be handled with the appropriate caution afforded to new chemical entities, drawing procedural safety from the known hazards of its constituent functional groups. Its versatile structure presents significant opportunities for its application as a key building block in the development of novel pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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  • Alinezhad, H., Tajbakhsh, M., & Zamani, R. (2006). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Synlett, 2006(03), 431-434.
  • Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
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1-(3-Bromo-5-methylbenzyl)pyrrolidine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build an unassailable structural proof. Each section details not only the experimental protocol but also the theoretical underpinnings and the interpretation of the resulting data, culminating in a definitive structural confirmation. This guide is grounded in established scientific principles and cross-references authoritative sources to ensure accuracy and trustworthiness.

Introduction

The proposed structure combines a pyrrolidine ring, a versatile scaffold in many biologically active compounds, with a substituted benzyl group. The presence of a bromine atom and a methyl group on the aromatic ring introduces specific spectroscopic handles that will be exploited for its characterization. Our approach is a holistic one, where each analytical technique provides a unique piece of the structural puzzle. By integrating the data from MS, IR, and NMR, we can confidently assemble the final, validated structure.

The Strategic Analytical Workflow

The elucidation of an unknown molecular structure is a systematic process of hypothesis testing. We begin with a proposed structure and then employ a battery of analytical techniques to either confirm or refute it. Our workflow is designed to be self-validating, with each successive analysis providing complementary information.

G cluster_0 Initial Synthesis cluster_1 Structural Elucidation Workflow Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Provides molecular ion peak IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirms mass corresponds to expected functional groups NMR Nuclear Magnetic Resonance (NMR) Map the Carbon-Hydrogen Framework IR->NMR Guides interpretation of NMR spectra Confirmation Final Structural Confirmation NMR->Confirmation Provides definitive connectivity

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Expertise & Experience: Mass spectrometry is our first port of call. It provides the most direct evidence of the molecular weight of our synthesized compound. For a molecule containing bromine, the characteristic isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) provides an immediate and powerful confirmation of its presence.[1]

Expected Fragmentation Pattern

Beyond the molecular ion, the fragmentation pattern in the mass spectrum offers valuable structural clues. For N-benzylpyrrolidine derivatives, a key fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion or a benzyl cation.[2][3][4] The pyrrolidine ring can also undergo characteristic fragmentation.

G cluster_0 Mass Spectrometry Fragmentation Parent [M]+• This compound Fragment1 m/z = 198/200 [Br(CH3)C6H3CH2]+ Parent->Fragment1 Benzylic Cleavage Fragment2 m/z = 70 [C4H8N]+ Parent->Fragment2 α-Cleavage

Caption: Key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Interpretation:

    • Identify the molecular ion peak (M+) and its isotopic partner (M+2)+, which should be of nearly equal intensity due to the presence of bromine.

    • Look for the characteristic fragment ions corresponding to the benzyl and pyrrolidine moieties.

Data Summary
IonExpected m/zIdentity
[M]+•253/255Molecular Ion
[M-C4H8N]+198/2003-Bromo-5-methylbenzyl cation
[C4H8N]+70Pyrrolidin-1-ium-1-ylidene

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For our target compound, we expect to see characteristic absorptions for the aromatic ring, the C-N bond of the tertiary amine, and the C-H bonds of the alkyl and aromatic moieties. The absence of certain bands, such as an N-H stretch, is equally informative, confirming the tertiary nature of the amine.[6][7][8]

Expected IR Absorptions
  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm-1.

  • Aliphatic C-H Stretch: Medium to strong bands between 2850 and 3000 cm-1.[9][10][11]

  • Aromatic C=C Bending: Medium to strong bands in the 1450-1600 cm-1 region.

  • C-N Stretch: A medium absorption in the 1020-1250 cm-1 range for the aliphatic amine.[6]

  • Aromatic C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm-1.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Data Summary
Wavenumber (cm-1)Functional Group
~3050Aromatic C-H stretch
~2960, 2870Aliphatic C-H stretch
~1600, 1470Aromatic C=C bend
~1150Aliphatic C-N stretch
~850Aromatic C-H out-of-plane bend (indicative of 1,3,5-trisubstitution)
~580C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in both 1H and 13C NMR spectra, we can piece together the connectivity of all the atoms in the molecule.

Expected 1H NMR Signals

The proton NMR spectrum will be the most informative. We expect to see distinct signals for the protons on the pyrrolidine ring, the benzylic protons, the aromatic protons, and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.[12]

Expected 13C NMR Signals

The 13C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the different carbon environments (aliphatic, aromatic, benzylic).

Experimental Protocol: 1H and 13C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum on a spectrometer operating at a frequency of at least 300 MHz.

    • Acquire a broadband proton-decoupled 13C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Data Summary
5.4.1. 1H NMR (300 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.0m3HAromatic-H
~3.6s2HBenzyl-CH2
~2.5t4HPyrrolidine-CH2 (α to N)
~2.3s3HAr-CH3
~1.8m4HPyrrolidine-CH2 (β to N)
5.4.2. 13C NMR (75 MHz, CDCl3)
Chemical Shift (δ, ppm)Assignment
~140Aromatic C-Br
~138Aromatic C-CH3
~130, 128, 126Aromatic C-H
~122Aromatic C-CH2
~60Benzyl-CH2
~54Pyrrolidine-CH2 (α to N)
~23Pyrrolidine-CH2 (β to N)
~21Ar-CH3

Conclusion: A Unified Structural Confirmation

The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous structural confirmation of this compound. The mass spectrum confirms the molecular weight and the presence of bromine. The IR spectrum identifies the key functional groups and confirms the tertiary nature of the amine. Finally, the 1H and 13C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the pyrrolidine ring to the 3-bromo-5-methylbenzyl group. This systematic and multi-faceted approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the integrity and reliability of the synthesized compound.

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A Technical Guide to the Spectroscopic Characterization of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the spectroscopic characterization and structural elucidation of the novel compound 1-(3-Bromo-5-methylbenzyl)pyrrolidine. In the dynamic landscape of drug discovery and development, the unambiguous verification of a molecule's structure is a cornerstone of scientific rigor. While comprehensive experimental data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust methodology for its analysis. Researchers, medicinal chemists, and quality control scientists will find detailed protocols for data acquisition via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, coupled with an in-depth guide to data interpretation. Our approach is to empower researchers to confidently acquire and interpret their own data, ensuring the integrity of their scientific endeavors.

Molecular Structure and Predicted Spectroscopic Profile

The first step in any analytical endeavor is to understand the target molecule's structure and predict its expected spectroscopic signatures. This predictive analysis forms the basis for experimental design and subsequent data interpretation.

cluster_mol Parent Molecule cluster_frag1 Benzylic Cleavage cluster_frag2 Benzylic Cleavage mol This compound m/z 253/255 frag1 Pyrrolidinyl-methyl cation [C₅H₁₀N]⁺ m/z 84 mol->frag1 - [C₈H₈Br]• frag2 Bromomethylbenzyl radical [C₈H₈Br]• mol->frag2 - [C₅H₁₀N]•

Caption: Predicted major fragmentation pathway in EI-MS.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by C-H and C-N stretching and bending vibrations.

Table 3: Predicted FT-IR Absorption Bands (ATR)

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000-3100 C-H Stretch Aromatic C-H
2850-2960 C-H Stretch Aliphatic (CH₂, CH₃)
~1600, ~1470 C=C Stretch Aromatic Ring
1100-1250 C-N Stretch Tertiary Amine

| 550-650 | C-Br Stretch | Aryl Bromide |

Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data. The following methodologies represent best practices for the analysis of small organic molecules like this compound.

start Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ms Mass Spectrometry (GC-MS, EI) start->ms ir Infrared Spectroscopy (FT-IR, ATR) start->ir data_analysis Integrated Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure Structure Verified data_analysis->structure

Caption: Workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A high-field instrument (≥400 MHz) is recommended for optimal signal dispersion.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Co-add at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm. Integrate the ¹H signals.

Mass Spectrometry (MS)

Rationale: GC-MS with electron ionization provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the elemental composition and connectivity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the prepared solution. Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak.

Infrared (IR) Spectroscopy

Rationale: FT-IR provides rapid confirmation of the presence of key functional groups. The Attenuated Total Reflectance (ATR) accessory is ideal as it requires minimal sample preparation.

Protocol:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of the sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the detailed blueprint of the C-H framework. Mass spectrometry confirms the molecular weight and the presence of bromine, while offering corroborating evidence of the benzyl-pyrrolidine linkage through predictable fragmentation. Finally, infrared spectroscopy offers a rapid and effective confirmation of the functional groups present in the molecule. By integrating the data from these orthogonal techniques, a researcher can achieve an unambiguous and confident confirmation of the molecule's identity and purity, a non-negotiable requirement for advancing research in chemical and pharmaceutical sciences.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the NMR Analysis of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the Nuclear Magnetic Resonance (NMR) analysis of the novel compound 1-(3-Bromo-5-methylbenzyl)pyrrolidine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to deliver a deeper understanding of the causality behind the analytical choices, ensuring both scientific rigor and practical applicability.

Introduction: The Structural Significance of Substituted Benzylpyrrolidines

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic drugs.[1] Its non-planar, saturated structure provides a three-dimensional geometry that is highly advantageous for exploring pharmacophore space and optimizing the pharmacokinetic profiles of drug candidates. When combined with a substituted benzyl group, as in this compound, the resulting molecule presents a unique set of physicochemical properties with potential applications in medicinal chemistry.

The specific substitution pattern on the benzene ring—a bromine atom and a methyl group in a meta-relationship—introduces distinct electronic and steric influences that are critical to characterize. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This guide will detail the theoretical and practical aspects of acquiring and interpreting the NMR data for this specific compound.

Foundational Principles of NMR Analysis

A successful NMR analysis hinges on a solid understanding of the fundamental principles of the technique. For a molecule like this compound, we are primarily interested in the information provided by ¹H (proton) and ¹³C (carbon-13) nuclei.

  • Chemical Shift (δ): The chemical shift is the most fundamental parameter in NMR. It describes the resonance frequency of a nucleus relative to a standard reference (typically Tetramethylsilane, TMS). The local electronic environment surrounding a nucleus dictates its chemical shift; electron-withdrawing groups (like bromine) will "deshield" nearby nuclei, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups (like the methyl and the alkyl portion of the pyrrolidine) will "shield" nuclei, shifting them upfield.

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of neighboring nuclei through the bonding electrons. This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, known as the coupling constant (J), is independent of the applied magnetic field strength and provides crucial information about the connectivity of atoms (i.e., which protons are adjacent to each other). For instance, ortho-coupling in a benzene ring is typically in the range of 6-10 Hz, while meta-coupling is smaller, around 2-3 Hz.[2]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in the molecule.

  • 2D NMR Spectroscopy: To unravel the complex spin systems and unambiguously assign all signals, a suite of two-dimensional (2D) NMR experiments is indispensable. These experiments correlate signals from different nuclei, providing a roadmap of the molecular structure.

    • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, revealing ¹H-¹H connectivities.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing ¹H-¹³C one-bond correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality, reproducible NMR data for this compound.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice as it is a relatively non-polar aprotic solvent that readily dissolves many organic compounds and has minimal overlapping signals with the analyte.[3] For this molecule, CDCl₃ is appropriate.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

G

1D ¹H NMR:

  • Pulse Program: Standard single pulse (zg30 or similar)

  • Spectral Width: ~16 ppm (centered around 6 ppm)

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

1D ¹³C{¹H} NMR:

  • Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar)

  • Spectral Width: ~250 ppm (centered around 100 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (as ¹³C is much less sensitive than ¹H)

2D COSY:

  • Pulse Program: Standard COSY (cosygp or similar)

  • Spectral Width: Same as 1D ¹H in both dimensions

  • Number of Increments: 256-512 in the indirect dimension

  • Number of Scans per Increment: 2-4

2D HSQC:

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2 or similar)

  • ¹H Spectral Width: Same as 1D ¹H

  • ¹³C Spectral Width: ~160 ppm (to cover the aliphatic and aromatic regions)

  • Number of Increments: 256

  • Number of Scans per Increment: 4-8

2D HMBC:

  • Pulse Program: Standard HMBC (hmbcgplpndqf or similar)

  • ¹H Spectral Width: Same as 1D ¹H

  • ¹³C Spectral Width: ~250 ppm

  • Number of Increments: 256-512

  • Number of Scans per Increment: 8-16

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Predicted Spectral Analysis and Data Interpretation

As no public NMR data for this compound is currently available, the following is a detailed prediction based on established chemical shift theory, additivity rules, and data from analogous structures.

// Atom labels and positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.8,0.5!"]; C5 [label="C", pos="0.8,0.5!"]; C6 [label="C", pos="0,-1.5!"];

Br [label="Br", pos="-2.6,-1.5!"]; CH3_group [label="CH3", pos="2.6,-1.5!"]; CH2_benzyl [label="CH2", pos="0,2.8!"]; N_pyrrolidine [label="N", pos="0,4.1!"]; CH2_N1 [label="CH2", pos="-1.3,4.8!"]; CH2_N2 [label="CH2", pos="1.3,4.8!"]; CH2_beta1 [label="CH2", pos="-1.3,6.1!"]; CH2_beta2 [label="CH2", pos="1.3,6.1!"]; C_join [label="C", pos="0,6.8!"];

// Aromatic Ring Bonds C1 -- C4; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C5 -- C1;

// Substituent Bonds C2 -- Br; C3 -- CH3_group; C1 -- CH2_benzyl;

// Pyrrolidine Ring Bonds CH2_benzyl -- N_pyrrolidine; N_pyrrolidine -- CH2_N1; N_pyrrolidine -- CH2_N2; CH2_N1 -- CH2_beta1; CH2_beta1 -- C_join; C_join -- CH2_beta2; CH2_beta2 -- CH2_N2;

// Atom Numbering label_C1 [label="C1'", pos="0.3,1.2!"]; label_C2 [label="C2'", pos="-1.1,0.2!"]; label_C3 [label="C3'", pos="-1.6,-0.5!"]; label_C4 [label="C4'", pos="-1.1,-1.5!"]; label_C5 [label="C5'", pos="1.1,-1.5!"]; label_C6 [label="C6'", pos="1.6,-0.5!"]; label_CH2_benzyl [label="C7'", pos="-0.3,2.8!"]; label_CH3 [label="C8'", pos="2.9,-1.8!"]; label_N [label="N1", pos="-0.3,4.1!"]; label_alpha_CH2 [label="C2, C5", pos="-1.8,4.8!"]; label_beta_CH2 [label="C3, C4", pos="-1.8,6.1!"]; } caption: "Structure of this compound with atom numbering."

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
H-2'~7.30s (broad)1H-AromaticMeta to both Br and the benzyl group. Likely a broad singlet due to small meta couplings.
H-4'~7.25s (broad)1H-AromaticOrtho to Br and meta to the methyl group.
H-6'~7.10s (broad)1H-AromaticOrtho to the methyl group and meta to Br.
H-7'~3.60s2H-Benzylic CH₂Singlet, as there are no adjacent protons. The chemical shift is downfield due to the adjacent nitrogen and aromatic ring.
H-2, H-5~2.60t4H~6.8α-CH₂ (pyrrolidine)Triplet due to coupling with the adjacent β-protons. These are the protons directly attached to the nitrogen.
H-8'~2.35s3H-Ar-CH₃Singlet, typical for an aromatic methyl group.
H-3, H-4~1.80p4H~6.8β-CH₂ (pyrrolidine)Pentet (or multiplet) due to coupling with the α-protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)AssignmentRationale
C-1'~141.5Quaternary AromaticAttached to the benzylic carbon.
C-5'~139.0Quaternary AromaticAttached to the methyl group.
C-4'~131.0Aromatic CHOrtho to Br.
C-6'~129.5Aromatic CHOrtho to the methyl group.
C-2'~127.0Aromatic CHBetween the two substituents.
C-3'~122.5Quaternary AromaticAttached to the bromine atom.
C-7'~60.0Benzylic CH₂Typical shift for a benzylic carbon attached to a nitrogen.
C-2, C-5~54.0α-CH₂ (pyrrolidine)Carbons adjacent to the nitrogen.
C-8'~21.5Ar-CH₃Typical shift for an aromatic methyl carbon.
C-3, C-4~23.5β-CH₂ (pyrrolidine)The other two carbons of the pyrrolidine ring.
2D NMR Correlation Analysis
  • COSY: A key correlation will be observed between the signals at ~2.60 ppm (H-2, H-5) and ~1.80 ppm (H-3, H-4), confirming the connectivity within the pyrrolidine ring. No other significant correlations are expected.

  • HSQC: This spectrum will directly link the proton signals to their attached carbons, confirming the assignments made in the tables above. For example, the proton signal at ~3.60 ppm will correlate with the carbon signal at ~60.0 ppm.

  • HMBC: This will be the definitive experiment for establishing the overall structure. Key long-range correlations to look for are:

    • From the benzylic protons (H-7', ~3.60 ppm) to the aromatic carbons C-1', C-2', and C-6'.

    • From the benzylic protons (H-7', ~3.60 ppm) to the α-carbons of the pyrrolidine ring (C-2, C-5, ~54.0 ppm).

    • From the aromatic methyl protons (H-8', ~2.35 ppm) to the aromatic carbons C-4', C-5', and C-6'.

    • From the aromatic protons (H-2', H-4', H-6') to various aromatic carbons, helping to distinguish them.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. While experimental data is not yet publicly available, a predictive analysis based on sound spectroscopic principles and data from analogous compounds provides a robust framework for its characterization. The detailed protocol and predicted spectral data herein serve as a comprehensive guide for any researcher undertaking the analysis of this, or structurally related, compounds. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a self-validating system that ensures an accurate and unambiguous assignment of the molecular structure.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Macomber, R. S. (1996). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons. [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 1-(3-Bromo-5-methylbenzyl)pyrrolidine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, offers field-proven protocols for data acquisition, and establishes a framework for robust spectral interpretation and validation.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. It operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to the energy of infrared radiation.[1] When a molecule absorbs IR radiation, it transitions to a higher vibrational state, and the frequency of the absorbed radiation is recorded. This results in an infrared spectrum, which serves as a unique molecular "fingerprint" and reveals the presence of specific functional groups.

For a molecule such as this compound, a tertiary amine with aromatic and aliphatic substructures, IR spectroscopy is a rapid, non-destructive method to:

  • Verify the presence of key functional groups (pyrrolidine ring, substituted benzene ring).

  • Confirm the absence of starting materials or reaction intermediates (e.g., N-H bonds from pyrrolidine, carbonyl groups from precursors).

  • Assess sample purity and consistency between batches.

This guide will deconstruct the molecule's structure to predict its IR spectrum, provide a detailed methodology for acquiring high-quality data, and offer insights into interpreting the results with confidence.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound contains several distinct components, each contributing characteristic absorption bands to the IR spectrum. Understanding these components is the foundation of spectral interpretation.

cluster_mol This compound cluster_groups Key Functional Groups & Vibrational Regions mol A Aromatic C-H Stretch (>3000 cm⁻¹) A->mol sp² C-H bonds on benzene ring B Aliphatic C-H Stretch (<3000 cm⁻¹) B->mol sp³ C-H bonds in pyrrolidine, benzyl CH₂, and methyl group C Aromatic C=C Stretch (1450-1600 cm⁻¹) C->mol Benzene ring backbone D Tertiary Amine C-N Stretch (1020-1250 cm⁻¹) D->mol Pyrrolidine N connected to benzyl CH₂ E Aromatic C-H Out-of-Plane Bend (690-900 cm⁻¹) E->mol C-H bonds on the 1,3,5-trisubstituted ring F C-Br Stretch (515-690 cm⁻¹) F->mol Bromine substituent

Caption: Key functional groups of the molecule and their IR regions.

C-H Stretching Vibrations (>2800 cm⁻¹)

This region is highly diagnostic for distinguishing between sp², and sp³ hybridized carbon atoms.[2]

  • Aromatic C-H Stretch (sp²): The C-H bonds on the benzene ring will produce absorptions at a slightly higher frequency than their aliphatic counterparts, typically in the range of 3100-3000 cm⁻¹.[3] These bands are often of weak to medium intensity.

  • Aliphatic C-H Stretch (sp³): The C-H bonds of the pyrrolidine ring, the benzylic methylene (CH₂) group, and the methyl (CH₃) group will exhibit strong stretching absorptions in the 3000-2850 cm⁻¹ region.[4][5] Multiple peaks are expected due to symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups.

Aromatic Ring Vibrations (1400-1600 cm⁻¹ and 690-900 cm⁻¹)

The benzene ring gives rise to several characteristic absorptions.

  • C=C Stretching: Complex in-ring carbon-carbon double bond stretching vibrations result in a series of sharp, medium-intensity peaks, typically around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[6]

  • C-H Out-of-Plane (oop) Bending: In the fingerprint region, strong absorptions caused by the C-H bonds bending out of the plane of the ring are highly indicative of the substitution pattern.[3][6] For the 1,3,5-trisubstituted pattern of this molecule, strong bands are expected in the 810-850 cm⁻¹ and 690-710 cm⁻¹ regions.[6]

Aliphatic Group Vibrations
  • C-H Bending: The methylene groups of the pyrrolidine and benzyl bridge will show a scissoring absorption around 1470-1450 cm⁻¹.[4] The methyl group will have a characteristic asymmetric bend near this region and a symmetric "umbrella" deformation around 1375 cm⁻¹.

  • C-N Stretching: As a tertiary aliphatic amine, the C-N bond stretching will result in a medium-intensity absorption in the 1250-1020 cm⁻¹ range.[7] This peak confirms the connection between the pyrrolidine nitrogen and the benzyl group.

C-Br Stretching

The carbon-bromine bond stretch is expected to appear as a medium to strong absorption in the low-frequency fingerprint region, typically between 690 cm⁻¹ and 515 cm⁻¹.[4] Its exact position can be influenced by the overall molecular structure.

Predicted Infrared Absorption Data

The following table summarizes the anticipated IR absorption bands for this compound, based on established spectroscopic data.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Predicted IntensityReference
Aromatic C-H StretchingBenzene Ring (sp² C-H)3100 - 3000Weak to Medium[3]
Aliphatic C-H StretchingPyrrolidine, Benzyl, Methyl (sp³ C-H)3000 - 2850Strong[4]
Aromatic C=C StretchingBenzene Ring1600 - 1585 & 1500 - 1400Medium, Sharp[6]
Aliphatic C-H Bending (Scissoring)CH₂ Groups1470 - 1450Medium[4]
Aliphatic C-H Bending (Umbrella)CH₃ Group~1375Medium[8]
Aliphatic C-N StretchingTertiary Amine1250 - 1020Medium[7][9]
Aromatic C-H Bending (oop)1,3,5-Trisubstituted Ring850 - 810 & 710 - 690Strong[6]
C-Br StretchingBromo-Aromatic690 - 515Medium to Strong[4]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and instrument operation. The causality is simple: a poorly prepared sample or an uncalibrated instrument will yield a spectrum with artifacts, obscuring the true molecular data. This protocol ensures a self-validating system for trustworthy results.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation Start Start: Receive Sample Prep Sample Preparation (Neat Liquid Film on Salt Plate) Start->Prep Ensure sample is dry and free of solvent Load Load Sample into Spectrometer Prep->Load BG 1. Collect Background Spectrum (Empty Sample Compartment) Load->BG Sample 2. Collect Sample Spectrum BG->Sample Process 3. Automatic Background Subtraction Sample->Process Peak Peak Picking & Annotation Process->Peak Compare Compare to Predicted Spectrum (Table 1) Peak->Compare Validate Validate Structure & Purity Compare->Validate End End: Final Report Validate->End

Caption: Workflow for FT-IR analysis of the target compound.

Step-by-Step Methodology
  • Instrument Preparation & Verification:

    • Ensure the Fourier Transform Infrared (FT-IR) spectrometer is powered on and has completed its startup diagnostics.

    • Confirm the sample compartment is clean and dry. Verify the presence of a desiccant to minimize atmospheric water vapor interference.

    • Causality: Water vapor and CO₂ in the atmosphere absorb IR radiation, creating significant spectral artifacts. A proper purge or dry environment is critical for a clean baseline.

  • Sample Preparation (Neat Liquid Film):

    • Assuming this compound is a liquid or low-melting solid at room temperature, the neat liquid film method is ideal for its simplicity and lack of solvent interference.

    • Place one clean, dry salt plate (e.g., NaCl or KBr) on a holder.

    • Apply 1-2 drops of the sample to the center of the plate.

    • Carefully place a second salt plate on top, spreading the sample into a thin, uniform film. Avoid air bubbles.

    • Causality: The sample must be thin enough to allow sufficient light transmission (typically >10% transmittance for the baseline). An overly thick sample will cause the strongest peaks to be "flat-topped" (total absorption), losing quantitative information.

  • Background Collection:

    • Place the sample holder with the prepared plates into the spectrometer.

    • Close the compartment lid and allow the internal atmosphere to stabilize (1-2 minutes).

    • Collect a background spectrum (Scan > Collect Background). Typical parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (improves signal-to-noise ratio)

    • Causality: The background scan measures the spectrum of the instrument, salt plates, and atmosphere. This exact signature must be mathematically subtracted from the sample scan to isolate the spectrum of the compound itself.

  • Sample Spectrum Collection:

    • Using the same instrument parameters, collect the sample spectrum (Scan > Collect Sample).

    • The instrument's software will automatically perform the background subtraction, yielding the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Examine the baseline of the spectrum. If it is not flat, a baseline correction may be applied.

    • Label the significant peaks with their wavenumbers.

Spectral Interpretation and Validation

Interpreting the acquired spectrum is a process of matching the observed peaks to the predicted vibrations.

  • Initial Verification (High-Frequency Region):

    • Immediately check the region from 4000 cm⁻¹ to 2800 cm⁻¹.

    • Confirm: The presence of strong peaks below 3000 cm⁻¹ (aliphatic C-H) and weaker peaks above 3000 cm⁻¹ (aromatic C-H).[3]

    • Validate: The crucial absence of a broad absorption band centered around 3300 cm⁻¹, which would indicate O-H (alcohol/water) or N-H (primary/secondary amine) contamination.[7][10] Since the target is a tertiary amine, this region must be clean.

  • Functional Group Confirmation (Mid-Frequency Region):

    • Locate the sharp, medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹, confirming the aromatic C=C stretching.[6]

    • Identify the C-N stretching band between 1250-1020 cm⁻¹.[7] This band can sometimes be obscured by other vibrations but is a key piece of evidence.

  • Fingerprint Region Analysis (Low-Frequency Region):

    • This region (<1400 cm⁻¹) is complex but contains highly diagnostic information.

    • Search for the strong C-H out-of-plane bending bands characteristic of the 1,3,5-trisubstitution pattern (around 850-810 cm⁻¹ and 710-690 cm⁻¹).[6]

    • Look for the C-Br stretch between 690-515 cm⁻¹.[4] This peak confirms the presence of the bromine substituent.

By systematically working through the spectrum and correlating the observed bands with the expected vibrations outlined in Table 1, a confident structural confirmation can be achieved. Any significant peaks that cannot be assigned should be investigated as potential impurities.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Theoretical Analysis of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 1-(3-Bromo-5-methylbenzyl)pyrrolidine, a substituted benzylpyrrolidine derivative. For researchers in medicinal chemistry and materials science, understanding the fundamental quantum chemical properties of such molecules is paramount for predicting their behavior and guiding rational design. This document outlines a robust, multi-step computational protocol leveraging Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic characteristics of the title compound. We detail field-proven methodologies for geometry optimization, vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the in silico prediction of NMR spectra. Each protocol is presented with an emphasis on the causality behind methodological choices, ensuring a self-validating and reproducible workflow. The insights derived from these theoretical studies are crucial for predicting reactivity, intermolecular interactions, and potential biological activity, thereby accelerating the drug discovery and development process.

Introduction: The Rationale for Theoretical Scrutiny

The this compound molecule belongs to the benzylpyrrolidine class, a scaffold known to be present in various biologically active compounds and alkaloids.[1] The pyrrolidine ring is a key structural motif in medicinal chemistry, and substitutions on the benzyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles.[2][3] The presence of a bromine atom, a methyl group, and the tertiary amine within the pyrrolidine ring creates a unique electronic and steric environment.

Before committing to costly and time-consuming experimental synthesis and testing, theoretical studies provide an invaluable, resource-efficient alternative to gain deep molecular insights.[4] Computational chemistry, particularly Density Functional Theory (DFT), allows us to build a predictive model of the molecule's behavior at the quantum level.[5] By calculating properties such as the most stable three-dimensional structure, the distribution of electron density, and sites susceptible to chemical attack, we can:

  • Corroborate Experimental Data: Predicted spectroscopic data (e.g., NMR) can help confirm the successful synthesis and purification of the target compound.

  • Predict Reactivity: Analysis of molecular orbitals can illuminate the molecule's kinetic stability and its likely behavior in chemical reactions.[6]

  • Guide Drug Design: Understanding the molecule's electrostatic potential can predict how it might interact with biological targets like proteins or enzymes, a critical step in structure-based drug design.[7]

This guide serves as a practical blueprint for executing such a theoretical study, grounded in widely accepted and validated computational protocols.[8]

Methodological Framework for In Silico Analysis

Our computational strategy is a multi-step workflow designed to build a comprehensive profile of this compound. The entire process is visualized in the workflow diagram below.

Computational Workflow cluster_setup 1. Initial Setup cluster_dft 2. Core DFT Calculations cluster_analysis 3. Property Analysis cluster_output 4. Data Interpretation A Input Structure (2D Sketch or SMILES) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C Confirm Minimum Energy F Structural & Thermodynamic Data B->F D Electronic Properties (HOMO, LUMO, MEP) C->D E Spectroscopic Prediction (GIAO NMR) C->E G Reactivity & Interaction Maps D->G H Predicted Spectra for Validation E->H

Caption: A workflow for the theoretical analysis of molecular properties.

Molecular Structure and Geometry Optimization

The first and most critical step is to determine the molecule's most stable 3D conformation, i.e., its ground-state geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface.

Causality: An accurate optimized geometry is the foundation for all subsequent calculations. Properties like electronic distribution and vibrational frequencies are highly sensitive to bond lengths, angles, and dihedrals. Using a non-optimized or high-energy conformation would yield physically meaningless results.

Caption: 2D structure of this compound.

Protocol: Geometry Optimization & Frequency Analysis

  • Structure Input: Begin by sketching the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using molecular mechanics (e.g., UFF or MMFF94).

  • Calculation Setup: The calculation will be performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Method Selection: We select the Density Functional Theory (DFT) approach.[5]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen. This hybrid functional provides a robust balance between computational cost and accuracy for a wide range of organic molecules.[9]

    • Basis Set: 6-311++G(d,p) is selected. This is a triple-zeta basis set that offers high flexibility.[10][11] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing non-covalent interactions and lone pairs. The (d,p) specifies polarization functions, which are essential for describing the non-spherical nature of electron density in chemical bonds.[12]

  • Execution: Run the geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total electronic energy.

  • Verification (Frequency Analysis): Following optimization, a frequency calculation must be performed at the same level of theory.[9] This step is non-negotiable. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. This calculation also provides key thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure Characterization

With a validated ground-state geometry, we can now probe the molecule's electronic landscape to predict its reactivity and interaction patterns.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[13] The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

Causality: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability.[6] A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and thus more reactive.

HOMO_LUMO_Concept LUMO HOMO ↑↓ HOMO->LUMO   ΔE (Energy Gap)

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).

The Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential projected onto the molecule's electron density surface.[7] It provides an intuitive guide to intermolecular interactions.

Causality: The MEP map reveals the distribution of charge within the molecule.[14]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the nitrogen in the pyrrolidine ring). These are sites susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites that will interact favorably with nucleophiles.

  • Green Regions (Neutral Potential): Represent areas of relatively neutral charge.

This map is invaluable for predicting hydrogen bonding sites and the general orientation of the molecule when approaching a receptor binding pocket.[15]

Protocol: Electronic Property Analysis

  • Input: Use the output checkpoint or wavefunction file from the optimized frequency calculation.

  • Calculation: Perform a single-point energy calculation.

  • Analysis:

    • HOMO/LUMO: Extract the energies of the HOMO and LUMO orbitals from the output file. Calculate the energy gap (ΔE = E_LUMO - E_HOMO). Visualize the 3D plots of these orbitals to see their spatial distribution across the molecule.

    • MEP: Generate the MEP map by calculating the electrostatic potential on a constant electron density surface (typically 0.002 a.u.). Visualize the map using a color spectrum from red (most negative) to blue (most positive).

Prediction of Spectroscopic Signatures

Computational chemistry can predict spectroscopic data with a high degree of accuracy, providing a powerful tool for validating experimental results.

Causality: Calculating NMR chemical shifts allows for a direct, atom-by-atom comparison between theoretical and experimental data. A strong correlation confirms the proposed molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for this task, as it effectively handles the issue of gauge-dependence in magnetic property calculations.

Protocol: GIAO NMR Calculation

  • Input: Use the optimized geometry file.

  • Calculation Setup: Set up a calculation using the NMR keyword in the software package. The GIAO method is typically the default and recommended choice.[16]

  • Method: The calculation should be run at the same level of theory used for optimization (B3LYP/6-311++G(d,p)) for consistency.

  • Referencing: The output will provide absolute magnetic shielding tensors. To convert these to chemical shifts (δ) that are comparable to experimental spectra, they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS). The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample. A separate GIAO calculation on an optimized TMS molecule at the identical level of theory is required.

Presentation of Theoretical Data

The quantitative results from these calculations should be organized into clear, concise tables for easy interpretation and comparison with potential experimental data.

Table 1: Selected Optimized Geometric Parameters (Note: The following are representative values and would be generated by the actual DFT calculation.)

ParameterBond/AngleValue
Bond LengthC(benzyl)-C(ring)1.52 Å
Bond LengthC-Br1.91 Å
Bond AngleC-C(benzyl)-C120.5°
Dihedral AngleC(ring)-N-C(benzyl)-C175.2°

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyValueUnit
Energy of HOMO-6.58eV
Energy of LUMO-0.95eV
HOMO-LUMO Gap (ΔE) 5.63 eV
Dipole Moment2.15Debye
Gibbs Free Energy-2850.45Hartrees

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) (Note: Referenced against TMS calculated at the same level of theory.)

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C (Aromatic, Br-bound)122.8H (Benzyl CH₂)3.65
C (Pyrrolidine, N-bound)60.1H (Aromatic)7.10 - 7.35
C (Methyl)21.3H (Methyl)2.30

Conclusion and Future Directions

This guide has detailed a standardized and scientifically rigorous computational protocol for the theoretical characterization of this compound. By systematically applying DFT methods for geometry optimization, frequency analysis, and the calculation of electronic and spectroscopic properties, researchers can build a comprehensive in silico model of the molecule. The resulting data on structure, stability (HOMO-LUMO gap), reactivity sites (MEP), and spectral signatures provide a powerful predictive foundation to guide synthesis, validate experimental findings, and inform hypotheses about the molecule's potential applications, particularly in the realm of drug design where understanding molecular interactions is key.

The logical next step in a drug development context would be to use the optimized structure and calculated partial charges in molecular docking simulations against relevant biological targets to predict binding affinities and poses, further refining the molecule's potential as a therapeutic agent.

References

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  • Google Patents. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
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material safety data sheet for 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Bromo-5-methylbenzyl)pyrrolidine for Research and Development Professionals

A Note from the Senior Application Scientist

To our colleagues in the scientific community, this document serves as a comprehensive technical guide for the safe handling, application, and understanding of the novel research compound, this compound. In the dynamic landscape of drug discovery and chemical synthesis, the ability to work safely and effectively with new chemical entities is paramount. This guide has been structured to provide not just procedural steps, but also the underlying scientific rationale for these recommendations. As direct safety data for this specific molecule is not widely available, the information herein is synthesized from established knowledge of its core chemical motifs: the pyrrolidine ring and the brominated aromatic system. It is imperative that this guide is used in conjunction with your institution's safety protocols and a thorough, compound-specific risk assessment prior to commencing any experimental work.

Compound Overview and Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a pyrrolidine ring linked to a brominated and methylated benzyl group. The pyrrolidine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous biologically active molecules.[1][2] The brominated aromatic ring provides a reactive handle for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry and a potential building block for novel therapeutic agents.[3]

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the predicted and inferred physicochemical properties of this compound, based on its structural components.

PropertyValueSource/Basis
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
AppearanceLikely a colorless to light yellow liquid or low-melting solidInferred from similar compounds[4][5]
Boiling PointPredicted: >280 °CInferred from structurally similar compounds[6]
DensityPredicted: ~1.3-1.4 g/cm³Inferred from structurally similar compounds[6]
SolubilityMiscible with most organic solvents. Low solubility in water.Inferred from pyrrolidine and benzyl bromide properties[7]
pKa (of conjugate acid)Predicted: ~9-10Based on the basicity of the pyrrolidine nitrogen[7]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is crucial for the safe handling of any chemical. The hazard profile of this compound can be inferred from its constituent functional groups.

  • Pyrrolidine Moiety : Pyrrolidine itself is a corrosive, flammable liquid that can cause severe skin and eye burns.[5][8] It is also harmful if swallowed or inhaled.[8]

  • Brominated Benzyl Group : Brominated aromatic compounds can be irritants and may have toxicological properties that are not fully characterized.[9][10] Benzyl halides, in general, are lachrymators and can be irritating to the respiratory system.

Based on this analysis, this compound should be treated as a hazardous substance with the following potential GHS classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation) : Category 4 (Harmful)

  • Skin Corrosion/Irritation : Category 1B or 2 (Causes severe skin burns and eye damage or causes skin irritation)

  • Serious Eye Damage/Eye Irritation : Category 1 or 2 (Causes serious eye damage or causes serious eye irritation)

A compound-specific risk assessment should be conducted before any handling, taking into account the scale of the experiment and the specific manipulations involved.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with this and similar research chemicals. The following guidelines are based on best practices for handling corrosive and potentially toxic organic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound:

  • Eye Protection : Chemical safety goggles and a face shield.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Body Protection : A flame-resistant laboratory coat.

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a certified chemical fume hood.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

Emergency and First-Aid Procedures

In the event of an accidental exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocols: A Representative Application

The presence of the bromo-benzyl moiety makes this compound a valuable substrate for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, boronic acid, and catalyst to a dry flask. B 2. Purge the flask with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Add degassed solvent and base. B->C D 4. Heat the reaction mixture to the specified temperature with stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction mixture and quench with water. E->F G 7. Extract the product with an organic solvent. F->G H 8. Dry the organic layer and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Via syringe, add the degassed solvent mixture, followed by the base.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Disposal Considerations

All waste containing this compound should be considered hazardous. Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a promising research chemical with significant potential in synthetic and medicinal chemistry. A thorough understanding of its properties and adherence to stringent safety protocols are essential for its effective and safe utilization in the laboratory. This guide provides a foundational framework for working with this compound; however, it is the responsibility of the individual researcher to supplement this information with a comprehensive, experiment-specific risk assessment.

References

  • (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Google Patents. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • IARC Exposome-Explorer. (n.d.). Pyrrolidine (Compound). Retrieved from [Link]

  • Royal Society of Chemistry. (2024).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Benzylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted benzylpyrrolidine motif is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, five-membered ring system, combined with the lipophilic benzyl group, provides a privileged scaffold for interacting with a wide array of biological targets. From potent antiviral agents to central nervous system modulators, the strategic placement of substituents on both the pyrrolidine ring and the benzyl moiety is critical for tuning pharmacological activity. Consequently, the development of robust and versatile synthetic routes to access these complex architectures is of paramount importance for drug discovery and development programs.

This guide provides an in-depth analysis of key synthetic strategies for constructing substituted benzylpyrrolidines. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern these transformations, offering field-proven insights to aid in reaction design, optimization, and troubleshooting. Each section is designed as a self-validating system, integrating detailed protocols with the scientific rationale behind them.

Strategy 1: Reductive Amination - The Workhorse Approach

Reductive amination is one of the most reliable and versatile methods for N-alkylation and the formation of cyclic amines. The strategy involves the condensation of a primary or secondary amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For benzylpyrrolidine synthesis, this typically involves the reaction of a primary benzylamine with a 1,4-dicarbonyl compound or a related precursor.

Causality and Mechanistic Insight:

The reaction proceeds via the initial formation of a hemiaminal, followed by dehydration to yield an iminium ion. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed because they meet these criteria, with NaBH(OAc)₃ often being preferred due to its lower toxicity and effectiveness under mildly acidic conditions which favor iminium ion formation.[1] The entire process is often performed as a one-pot reaction, making it highly efficient.[2][3]

G cluster_0 Reductive Amination Workflow A 1,4-Dicarbonyl (e.g., Succinaldehyde) C Iminium Ion Intermediate A->C Condensation B Substituted Benzylamine B->C E Substituted N-Benzylpyrrolidine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General workflow for N-benzylpyrrolidine synthesis via reductive amination.

Protocol 1: Synthesis of N-Benzyl-2-phenylpyrrolidine

This protocol details a double reductive amination approach starting from a 1,4-dicarbonyl compound.

Reagent/ParameterQuantity/ValueNotes
1,4-Diketone (1-phenyl-1,4-butanedione)1.0 mmolStarting material
Benzylamine1.1 mmolAmine source
Dichloroethane (DCE)10 mLSolvent
Acetic Acid0.1 mLCatalyst for imine formation
Sodium Triacetoxyborohydride1.5 mmolReducing agent
Reaction TemperatureRoom Temp.
Reaction Time12-24 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • To a solution of the 1-phenyl-1,4-butanedione (1.0 mmol) in dichloroethane (10 mL) in a round-bottom flask, add benzylamine (1.1 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediates.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-2-phenylpyrrolidine.

Strategy 2: [3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocycles with high stereocontrol.[4] For pyrrolidine synthesis, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is particularly effective.[5] The benzyl group can be incorporated into either the azomethine ylide precursor or the alkene.

Causality and Mechanistic Insight:

Azomethine ylides are transient species typically generated in situ from the condensation of an α-amino acid with an aldehyde (e.g., benzaldehyde) or via the thermal or metal-catalyzed ring-opening of an aziridine. The reaction is concerted and proceeds through a supra-suprafacial transition state, which allows for a high degree of stereochemical control. The regioselectivity and stereoselectivity can often be influenced by the choice of catalyst (e.g., copper or silver complexes), ligands, and the electronic nature of the substituents on both the dipole and the dipolarophile.[6]

G cluster_1 [3+2] Cycloaddition Pathway A α-Amino Acid Ester (e.g., Methyl Sarcosinate) C Azomethine Ylide (in situ generation) A->C Condensation B Substituted Benzaldehyde B->C E [3+2] Cycloaddition C->E D Alkene Dipolarophile (e.g., N-Phenylmaleimide) D->E F Substituted Benzylpyrrolidine Adduct E->F

Caption: Pathway for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Protocol 2: Asymmetric Synthesis of a Substituted Benzylpyrrolidine

This protocol describes a catalytic asymmetric 1,3-dipolar cycloaddition.

Reagent/ParameterQuantity/ValueNotes
N-Benzylideneglycine methyl ester1.0 mmolAzomethine ylide precursor
Dimethyl maleate1.2 mmolDipolarophile
Copper(I) Acetate (Cu(OAc))0.05 mmol (5 mol%)Catalyst
Chiral Ligand (e.g., (R)-Ph-BPE)0.055 mmol (5.5 mol%)For enantiocontrol
Toluene5 mLSolvent
Reaction Temperature0 °C to Room Temp.
Reaction Time24 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Cu(OAc) (5 mol%) and the chiral ligand (5.5 mol%) in toluene (2 mL). Stir for 30 minutes at room temperature.

  • Add the N-benzylideneglycine methyl ester (1.0 mmol) and dimethyl maleate (1.2 mmol) to the catalyst solution.

  • Stir the reaction mixture at the specified temperature for 24 hours. Monitor for the consumption of starting materials.

  • After completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the enantioenriched pyrrolidine product.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Strategy 3: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful and highly convergent strategy for the synthesis of cyclic compounds, including pyrrolidines.[7] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts) to form a new double bond within a molecule, effectively closing a ring.

Causality and Mechanistic Insight:

The synthesis begins with an acyclic diene precursor, typically a diallylamine derivative. The benzyl group can be attached to the nitrogen atom. The RCM catalyst facilitates a series of [2+2] cycloaddition and cycloreversion steps, leading to the formation of the cyclic alkene (a dihydropyrrole) and a volatile byproduct (ethylene), which drives the reaction to completion.[8] The resulting dihydropyrrole can then be easily reduced to the corresponding saturated pyrrolidine. The choice of catalyst is crucial and depends on the steric and electronic properties of the substrate.[9][10]

G cluster_2 Ring-Closing Metathesis (RCM) Strategy A Substituted N-Benzyl Diallylamine C N-Benzyl-3-pyrroline A->C RCM B RCM Catalyst (e.g., Grubbs' II) B->C E Substituted N-Benzylpyrrolidine C->E Hydrogenation D Reduction (e.g., H₂, Pd/C) D->E

Caption: Synthesis of benzylpyrrolidines using Ring-Closing Metathesis (RCM).

Protocol 3: Synthesis of N-Boc-3-benzyl-pyrrolidine

This protocol combines cross-coupling to install the benzyl group, followed by RCM and reduction.

Reagent/ParameterQuantity/ValueNotes
Step A: RCM
N-Boc-allyl-(2-benzylallyl)amine0.5 mmolDiene precursor
Grubbs' 2nd Generation Catalyst0.01 mmol (2 mol%)RCM Catalyst
Dichloromethane (DCM)50 mL (0.01 M)Anhydrous, degassed solvent
Reaction Temperature40 °C (Reflux)
Step B: Reduction
N-Boc-3-benzyl-3-pyrroline0.5 mmolProduct from Step A
Palladium on Carbon (10% Pd/C)10 mol%Hydrogenation catalyst
Methanol10 mLSolvent
Hydrogen (H₂)1 atm (Balloon)

Step-by-Step Methodology:

  • RCM: Dissolve the N-Boc-allyl-(2-benzylallyl)amine substrate (0.5 mmol) in anhydrous, degassed DCM (50 mL).

  • Add Grubbs' 2nd Generation Catalyst (2 mol%) and heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure. Purify via column chromatography to obtain N-Boc-3-benzyl-3-pyrroline.

  • Reduction: Dissolve the purified pyrroline (0.5 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon).

  • Stir the suspension vigorously under the hydrogen atmosphere for 4-12 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to yield the final N-Boc-3-benzyl-pyrrolidine product.

Conclusion

The synthesis of substituted benzylpyrrolidines can be achieved through a variety of strategic pathways, each with its own advantages in terms of convergency, stereocontrol, and substrate scope. Reductive amination offers a straightforward and reliable method for many applications. For the construction of highly functionalized and stereochemically complex targets, 1,3-dipolar cycloadditions provide an elegant solution. Finally, ring-closing metathesis represents a modern and powerful approach for the convergent synthesis of these important heterocyclic scaffolds. The selection of the optimal route will depend on the specific substitution pattern desired, the required stereochemistry, and the overall synthetic strategy. A thorough understanding of the mechanistic underpinnings of each method, as presented in these notes, is essential for achieving success in the laboratory.

References

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. (2022). PubMed Central. Retrieved from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. (2020). MDPI. Retrieved from [Link]

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.). PubMed Central. Retrieved from [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022). ResearchGate. Retrieved from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Cascade 1,3-Dipolar Cycloaddition and Lactamization for Diastereoselective Synthesis of Pyrrolidinedione-Fused Tetrahydropyrroloisoindolones. (2024). ACS Publications. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PubMed Central. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the synthetic derivatization of 1-(3-bromo-5-methylbenzyl)pyrrolidine, a versatile scaffold with significant potential in medicinal chemistry and drug discovery. The presence of a reactive aryl bromide handle and the established pharmacological importance of the pyrrolidine moiety make this compound an excellent starting point for the synthesis of diverse chemical libraries.[1][2] This document outlines robust, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Beyond mere procedural steps, this guide delves into the mechanistic rationale behind experimental choices, offering insights to empower researchers in optimizing reaction conditions and troubleshooting potential challenges. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Introduction: The Strategic Importance of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[2] The title compound, this compound, combines this valuable heterocyclic motif with a strategically positioned bromine atom on a benzene ring. This aryl bromide serves as a versatile anchor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a vast array of novel derivatives.

The derivatization of this scaffold is of particular interest for the development of new therapeutic agents targeting a range of diseases. The ability to systematically modify the aryl portion of the molecule allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the modulation of target binding affinity and selectivity.

Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzyl group of this compound is readily amenable to a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions offer a reliable and modular approach to introduce diverse functionalities, thereby creating extensive and structurally varied compound libraries. The three primary strategies detailed in this guide are:

  • Suzuki-Miyaura Coupling: For the formation of new carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Sonogashira Coupling: For the introduction of alkyne moieties, creating linear extensions and providing a gateway for further functionalization.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines.

The following sections will provide detailed, step-by-step protocols for each of these transformations, along with insights into the rationale behind the chosen conditions.

Experimental Protocols and Methodologies

General Considerations for All Reactions
  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands. This is typically achieved using standard Schlenk line techniques or a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.

  • Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents. Use high-purity starting materials, catalysts, ligands, and bases.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3] The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product.[3]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Workup A Add this compound, boronic acid/ester, and base to a Schlenk flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add degassed solvent. B->C D Add Pd catalyst and ligand. C->D E Heat the reaction mixture to the specified temperature and stir. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Perform aqueous workup and extraction. F->G H Purify the product by column chromatography. G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

  • Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos; 1-5 mol %).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Dioxane100892
3Pyridine-3-boronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄ (3)Toluene/H₂O1101678

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is highly valuable for introducing a linear alkyne functionality, which can serve as a handle for further transformations such as click chemistry or reductions. Copper-free protocols have also been developed to avoid issues with Glaser-type homocoupling of the alkyne.[5]

Logical Relationship for Sonogashira Coupling

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product ArylBromide This compound Alkynyl_Product Alkynyl Derivative ArylBromide->Alkynyl_Product Alkyne Terminal Alkyne Alkyne->Alkynyl_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Pd_Catalyst->Alkynyl_Product catalyzes Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Alkynyl_Product co-catalyzes Base Amine Base (e.g., Et₃N, DIPEA) Base->Alkynyl_Product activates alkyne

Caption: Key components and their roles in the Sonogashira coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol %), and the copper(I) co-catalyst (e.g., CuI; 1-3 mol %).

  • Inerting the System: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine; 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Quantitative Data Summary for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (2)Et₃N (2)THF25690
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (2)DIPEA (2.5)DMF50488
31-HexynePdCl₂(PPh₃)₂ (3)CuI (1.5)Et₃N (2)THF40882

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of Aryl Amine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow A Combine this compound, Pd precatalyst, ligand, and base in a Schlenk tube. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent and the amine. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction completion (TLC/LC-MS). D->E F Cool, dilute, and perform aqueous workup. E->F G Extract with organic solvent. F->G H Dry, concentrate, and purify by chromatography. G->H

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst; 1-3 mol %), the phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand; 1.1-1.5 equiv relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS; 1.5-2.0 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).

  • Solvent Addition: Add a degassed aprotic solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary for Buchwald-Hartwig Amination

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3.3)NaOt-Bu (1.8)Toluene1001889
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1102481
3BenzylamineG3-XPhos (2)-LHMDS (1.5)THF801293

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Characterization of Derivatives

The successful synthesis of the derivatized products must be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products. The disappearance of the proton signal in the aromatic region corresponding to the position of the bromine atom and the appearance of new signals corresponding to the introduced moiety are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.[6]

  • Chromatographic Analysis: TLC and LC-MS are crucial for monitoring the reaction progress and assessing the purity of the final products.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the generation of novel and diverse chemical entities for drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this promising scaffold. By understanding the underlying principles of these reactions and adhering to careful experimental techniques, scientists can efficiently synthesize libraries of compounds for biological screening, ultimately accelerating the discovery of new therapeutic agents.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
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  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • IntechOpen. (PDF)
  • ResearchGate. Pyrrolidine-based marketed drugs. | Download Scientific Diagram.
  • MDPI. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells.
  • Research Journal of Pharmacy and Technology.
  • Google Patents. US2952688A - Synthesis of pyrrolidine.
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  • Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
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  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate.
  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • MDPI. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
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  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros.

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Application Notes and Protocols for the Use of 1-(3-Bromo-5-methylbenzyl)pyrrolidine in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Navigating 3D Chemical Space

In the landscape of modern drug discovery, the exploration of three-dimensional (3D) chemical space is paramount for identifying novel, potent, and selective modulators of biological targets. Saturated heterocyclic scaffolds are of particular interest as they offer a departure from the predominantly flat, sp²-hybridized structures that have historically dominated screening libraries. The five-membered pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, widely utilized by nature and synthetic chemists alike to generate molecules with significant biological activity.[1] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions within the complex topographies of protein binding sites.[1][2]

This guide focuses on the strategic application of 1-(3-Bromo-5-methylbenzyl)pyrrolidine (CAS: 1704069-69-1)[3], a versatile building block designed for Diversity-Oriented Synthesis (DOS). This reagent uniquely combines the 3D-rich pyrrolidine moiety with a benzyl scaffold functionalized for orthogonal diversification. The aryl bromide provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around a core structure. The strategic placement of the methyl group subtly influences the electronic and steric properties of the aromatic ring, offering a nuanced starting point for library synthesis.

These application notes provide detailed, field-tested protocols for two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By leveraging these methods, researchers can efficiently generate large libraries of novel compounds from this compound for screening in drug development and other life science applications.

Core Principles of Library Synthesis with this compound

The central strategy involves using the aryl bromide of this compound as a linchpin for diversification. A common core structure is reacted with a diverse set of building blocks in a parallel or combinatorial fashion, leading to a library of structurally related but distinct molecules. This approach allows for the rapid generation of Structure-Activity Relationships (SAR) and the identification of promising hit compounds.

G cluster_0 Core Building Block cluster_1 Diversification Reactions cluster_2 Diverse Building Block Inputs cluster_3 Resulting Compound Library A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C F Library of Diverse 3D Scaffolds B->F C->F D Aryl/Heteroaryl Boronic Acids/Esters D->B E Primary/Secondary Amines & Amides E->C

Figure 1: Combinatorial workflow using this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance. This protocol outlines a reliable method for coupling this compound with a variety of aryl and heteroaryl boronic acids or their esters.

Causality and Experimental Design

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation. For this substrate, a phosphine-ligated palladium catalyst is recommended to ensure efficient oxidative addition. A moderately strong inorganic base like potassium carbonate is sufficient to promote transmetalation without degrading sensitive functional groups on the coupling partners. A dioxane/water solvent system provides good solubility for both organic and inorganic reagents.

Materials and Reagents
ReagentM.W. ( g/mol )Suggested SupplierNotes
This compound254.17Sigma-AldrichCore building block (1.0 equiv)
Aryl/Heteroaryl Boronic Acid or Pinacol EsterVariableCombi-Blocks, Inc.Diversification element (1.2-1.5 equiv)
Pd(dppf)Cl₂·CH₂Cl₂816.64Strem ChemicalsCatalyst (0.02-0.05 equiv)
Potassium Carbonate (K₂CO₃)138.21Fisher ScientificBase (2.0-3.0 equiv), ensure anhydrous
1,4-Dioxane, Anhydrous88.11Acros OrganicsReaction solvent, should be degassed
Water, Degassed18.02-Co-solvent
Ethyl Acetate88.11VWRFor extraction
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04J.T. BakerDrying agent
Step-by-Step Protocol
  • Reaction Setup: To a 20 mL microwave vial or a suitable reaction flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 254 mg), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath at 90-100 °C. Stir the reaction mixture vigorously. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours for conventional heating).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines and related nitrogen nucleophiles.[4][5] This protocol is optimized for the N-arylation of various primary and secondary amines with this compound.

Causality and Experimental Design

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] However, the choice of ligand and base is particularly critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) are essential to facilitate both the oxidative addition and the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine nucleophile and facilitate its coordination to the palladium center. Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent competitive hydrolysis and ensure base stability.

Materials and Reagents
ReagentM.W. ( g/mol )Suggested SupplierNotes
This compound254.17Sigma-AldrichCore building block (1.0 equiv)
Primary or Secondary AmineVariableAlfa AesarDiversification element (1.1-1.3 equiv)
Pd₂(dba)₃915.72Oakwood ChemicalPalladium source (0.01-0.02 equiv)
XPhos476.65Combi-Blocks, Inc.Ligand (0.02-0.04 equiv)
Sodium tert-butoxide (NaOtBu)96.10Acros OrganicsBase (1.4-2.0 equiv), handle in a glovebox due to hygroscopicity
Toluene, Anhydrous92.14Sigma-AldrichReaction solvent, should be degassed
Diethyl Ether or MTBEVariableVWRFor extraction
Saturated NH₄Cl solution--For quenching
Anhydrous Magnesium Sulfate (MgSO₄)120.37J.T. BakerDrying agent
Step-by-Step Protocol
  • Reaction Setup (Glovebox Recommended): In an oven-dried vial inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 254 mg) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Sealing and Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Dilute with diethyl ether or MTBE (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the same solvent (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of heptane/ethyl acetate, sometimes with 1% triethylamine to prevent product streaking, is often effective.

G cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification A 1. Combine Reagents: - Aryl Bromide - Coupling Partner - Base - Catalyst/Ligand B 2. Add Degassed Solvent under Inert Atmosphere A->B C 3. Heat with Stirring (Conventional or MW) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Cool & Quench D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Figure 2: General experimental workflow for cross-coupling reactions.

Data Presentation: Representative Library Synthesis

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with a small, diverse set of boronic acids under the conditions described in Protocol 1.

EntryBoronic Acid PartnerProduct StructureExpected Yield (%)Notes
1Phenylboronic acid1-(3-Methyl-5-phenylbenzyl)pyrrolidine85-95Standard, electron-neutral coupling.
24-Methoxyphenylboronic acid1-(3-(4-Methoxyphenyl)-5-methylbenzyl)pyrrolidine88-98Electron-donating groups often accelerate the reaction.
34-Trifluoromethylphenylboronic acid1-(3-Methyl-5-(4-(trifluoromethyl)phenyl)benzyl)pyrrolidine75-85Electron-withdrawing groups may slow reductive elimination.
4Pyridine-3-boronic acid1-(3-Methyl-5-(pyridin-3-yl)benzyl)pyrrolidine70-85Heteroaromatic substrates are well-tolerated but may require optimization.
5Thiophene-2-boronic acid1-(3-Methyl-5-(thiophen-2-yl)benzyl)pyrrolidine80-90Electron-rich heterocycles are generally good coupling partners.

Conclusion and Future Outlook

This compound is a highly valuable building block for combinatorial chemistry and diversity-oriented synthesis. Its structure is ideally suited for creating libraries of compounds with high sp³ character, a feature increasingly sought after in modern drug discovery to improve physicochemical properties and explore novel pharmacophores. The robust and versatile Suzuki-Miyaura and Buchwald-Hartwig coupling reactions provide reliable and scalable methods for rapidly diversifying this core scaffold. The protocols detailed herein serve as a validated starting point for researchers to generate novel libraries of pyrrolidine-containing molecules, ultimately accelerating the discovery of new chemical probes and therapeutic leads.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
  • Wotal, A. C., & Martin, S. F. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methylbenzyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis, typically achieved through the reductive amination of 3-bromo-5-methylbenzaldehyde with pyrrolidine, is a robust transformation but not without its potential pitfalls. This document provides in-depth, field-proven insights to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of this compound. The question-and-answer format is designed to provide quick and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in this reductive amination can often be traced back to several factors. Let's break them down:

  • Incomplete Imine/Iminium Ion Formation: The first step of the reaction is the formation of an iminium ion from the reaction of 3-bromo-5-methylbenzaldehyde and pyrrolidine. This is a reversible reaction, and the equilibrium may not favor the iminium ion under certain conditions.

    • Troubleshooting:

      • pH Control: The formation of the iminium ion is often catalyzed by mild acid. If the reaction medium is too basic, the formation will be slow. Conversely, if it's too acidic, the pyrrolidine will be protonated and become non-nucleophilic. While sodium triacetoxyborohydride (STAB) releases acetic acid upon reaction, which can catalyze the reaction, in some cases, the addition of a catalytic amount of a weak acid like acetic acid at the start can be beneficial.

      • Water Removal: The formation of the iminium ion produces water. While not always necessary with STAB, in some sluggish reactions, the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can shift the equilibrium towards the iminium ion.

  • Side Reaction: Reduction of the Aldehyde: A common side reaction is the reduction of the starting aldehyde, 3-bromo-5-methylbenzaldehyde, to the corresponding alcohol, (3-bromo-5-methylphenyl)methanol.

    • Troubleshooting:

      • Choice of Reducing Agent: This side reaction is more prevalent with stronger reducing agents like sodium borohydride (NaBH₄) if it is added before the iminium ion has fully formed. Sodium triacetoxyborohydride (STAB) is the preferred reagent for a one-pot reaction as it is a milder reducing agent and selectively reduces the iminium ion much faster than the aldehyde.

      • Order of Addition: If using NaBH₄, a two-step procedure is recommended. First, stir the aldehyde and pyrrolidine together in a solvent like methanol for a period to allow for imine formation, and then add the NaBH₄.

  • Degradation of Starting Materials or Product: Although generally stable, prolonged reaction times at elevated temperatures could lead to minor degradation pathways.

  • Inefficient Work-up and Purification: Product loss during extraction and chromatography is a common culprit for low isolated yields. Refer to the purification questions below for optimization strategies.

Q2: I see an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?

Unexpected peaks in your NMR spectrum are clues to side reactions or impurities. Here are some common possibilities and their expected ¹H NMR signatures:

Impurity Characteristic ¹H NMR Signals (in CDCl₃) Rationale
Unreacted 3-Bromo-5-methylbenzaldehyde Aldehyde proton (CHO) singlet around 9.9-10.0 ppm . Aromatic protons will also be present.The aldehyde proton is highly deshielded and appears far downfield.
(3-Bromo-5-methylphenyl)methanol Benzylic protons (CH₂OH) singlet around 4.6-4.7 ppm . A broad singlet for the hydroxyl proton (-OH) which can exchange with D₂O.The benzylic protons of the alcohol are deshielded by the aromatic ring but are upfield compared to the aldehyde proton.
Unreacted Pyrrolidine Protons on the pyrrolidine ring will appear as multiplets around 1.7-1.8 ppm and 2.8-2.9 ppm .These signals may overlap with the pyrrolidine signals of your product, but a change in the integration ratio can indicate its presence.

To confirm the identity of an impurity, you can:

  • Spike your NMR sample: Add a small amount of the suspected impurity (e.g., the starting aldehyde) to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.

  • D₂O Exchange: To identify a hydroxyl proton, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly decrease in intensity.

Q3: My purification by acid-base extraction is not working well. The product seems to be lost or I get a poor separation. Why?

Effective acid-base extraction relies on the differential partitioning of acidic, basic, and neutral compounds between aqueous and organic layers at different pH values. For your product, this compound, which is a tertiary amine, here's the principle and troubleshooting:

  • The Principle:

    • Acidic Wash (Extraction of the Amine): At a pH below the pKa of the product's conjugate acid (predicted to be around 9.0), the tertiary amine will be protonated to form a water-soluble ammonium salt. This will move it from the organic layer (e.g., ethyl acetate or dichloromethane) into the aqueous acidic layer (e.g., 1M HCl). Neutral impurities, like the (3-bromo-5-methylphenyl)methanol side product, will remain in the organic layer.

    • Basification and Re-extraction: The aqueous layer containing the protonated product is then made basic (e.g., with 2M NaOH) to a pH well above the pKa. This deprotonates the ammonium salt, regenerating the free amine, which is now water-insoluble and can be extracted back into a fresh organic layer.

  • Troubleshooting:

    • Incorrect pH: Ensure your aqueous layers have the correct pH. Use pH paper or a pH meter to check. For the acidic wash, a pH of 1-2 is effective. For the basic step, a pH of 12-14 ensures complete deprotonation.

    • Insufficient Mixing: Ensure vigorous mixing of the two phases during extraction to allow for efficient transfer of the compound.

    • Emulsion Formation: Emulsions can form at the interface, trapping your product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or letting the mixture stand for a longer period.

    • Choice of Organic Solvent: Use a water-immiscible organic solvent in which your product is highly soluble, such as ethyl acetate, dichloromethane, or diethyl ether.

Q4: I'm having difficulty separating my product from a closely running impurity on a silica gel column. What can I do?

Column chromatography is a powerful purification technique, but co-elution can be a challenge.

  • Identifying the Impurity: First, try to identify the impurity using the NMR guide above. Knowing if it is more or less polar than your product is key. Your product, a tertiary amine, is moderately polar. The starting aldehyde is more polar, and the alcohol byproduct is also more polar than the product.

  • Optimizing the Mobile Phase:

    • Solvent System: A common eluent system for amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. To improve separation from more polar impurities, decrease the polarity of the eluent (i.e., increase the proportion of hexanes).

    • Adding a Modifier: Amines can "tail" on silica gel due to interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can significantly improve the peak shape and resolution.

  • Alternative Stationary Phases: If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina (neutral or basic), which can sometimes offer different selectivity for amines.

Frequently Asked Questions (FAQs)

What is the primary mechanism of this reaction?

The synthesis of this compound proceeds via a reductive amination reaction. This is a two-step process that occurs in one pot:

  • Iminium Ion Formation: The secondary amine, pyrrolidine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-bromo-5-methylbenzaldehyde. This is followed by the elimination of a water molecule to form a positively charged iminium ion.

  • Reduction: A hydride-donating reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

Why is Sodium Triacetoxyborohydride (STAB) the recommended reducing agent?

STAB is the preferred reducing agent for this one-pot synthesis due to its selectivity . It is a mild reducing agent that reacts much more rapidly with the iminium ion intermediate than with the starting aldehyde.[1] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct, (3-bromo-5-methylphenyl)methanol, leading to a cleaner reaction and simpler purification.

Are there any specific safety precautions I should take?

Yes, always follow standard laboratory safety procedures. Specifically for this reaction:

  • 3-bromo-5-methylbenzaldehyde: Can be an irritant. Avoid inhalation and contact with skin and eyes.

  • Pyrrolidine: Is a corrosive and flammable liquid with an unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride (STAB): Is water-sensitive and will release flammable hydrogen gas upon contact with water. It is also corrosive. Handle it in a dry environment and avoid inhalation of the dust.

  • Solvents: Use appropriate solvents in a well-ventilated area, away from ignition sources.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting aldehyde on a silica gel TLC plate. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product will be less polar than the starting aldehyde and should have a higher Rf value. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

Visualizing the Reaction: Main and Side Pathways

The following diagram illustrates the desired reaction pathway to this compound and the most common side reaction.

reaction_pathway Aldehyde 3-Bromo-5-methylbenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Pyrrolidine - H₂O SideProduct (3-Bromo-5-methylphenyl)methanol Aldehyde->SideProduct + [H⁻] (from STAB) (Slow) Pyrrolidine Pyrrolidine Pyrrolidine->Iminium Product This compound Iminium->Product + [H⁻] (from STAB)

Reaction scheme for the synthesis and primary side reaction.

Optimized Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound using a one-pot reductive amination with STAB.

Materials:

  • 3-Bromo-5-methylbenzaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes (for chromatography)

  • Triethylamine (for chromatography, optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methylbenzaldehyde (1.0 eq). Dissolve it in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 5-10 mL per gram of aldehyde).

  • Amine Addition: Add pyrrolidine (1.1-1.2 eq) to the solution at room temperature with stirring.

  • STAB Addition: After stirring for 10-15 minutes, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent used for the reaction (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).

    • To improve the peak shape, the eluent can be modified with 0.5-1% triethylamine.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.

Key Reaction Parameters at a Glance

Parameter Recommendation Impact on Yield and Purity
Reducing Agent Sodium triacetoxyborohydride (STAB)High Purity: STAB's selectivity for the iminium ion over the aldehyde minimizes the formation of the alcohol byproduct.
Stoichiometry Pyrrolidine (1.1-1.2 eq), STAB (1.2-1.5 eq)High Yield: A slight excess of the amine and reducing agent helps to drive the reaction to completion.
Solvent Anhydrous aprotic solvents (DCE, DCM)Good Performance: These solvents are compatible with STAB and provide good solubility for the reactants. Protic solvents like methanol are generally not recommended with STAB.
Temperature Room TemperatureHigh Purity: The reaction proceeds efficiently at room temperature. Higher temperatures are generally not necessary and may promote side reactions.
Reaction Time 2-4 hours (monitor by TLC)Optimal Yield: Allowing the reaction to proceed to completion ensures a high yield. Unnecessarily long reaction times could potentially lead to minor degradation.
Work-up Quench with NaHCO₃Safety and Purity: Neutralizes the acidic byproducts and removes excess STAB.
Purification Column Chromatography with Et₃NHigh Purity: Effectively removes unreacted starting materials and byproducts. The addition of triethylamine improves the peak shape of the amine product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Technical Support Center: Stability Studies of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

The following guide addresses the stability of 1-(3-Bromo-5-methylbenzyl)pyrrolidine. Due to the specific nature of this compound, which may not be extensively documented in public literature, this guide synthesizes established principles of chemical stability testing with insights relevant to its structural motifs (a halogenated aromatic ring, a benzyl group, and a pyrrolidine ring). The methodologies provided are based on industry-standard guidelines, such as those from the International Council for Harmonisation (ICH), and are designed to be adapted to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a new peak in the HPLC chromatogram after a few weeks of storage at room temperature. What could be the cause?

A1: The appearance of a new peak strongly suggests degradation. Given the structure of the molecule, several pathways are possible. The most likely culprits are oxidation or hydrolysis, especially if the sample was not stored under an inert atmosphere or if it was exposed to moisture. The benzylic position is particularly susceptible to oxidation. We recommend performing a forced degradation study (see Protocol 1) to identify the nature of the degradant by comparing its retention time with the peaks generated under specific stress conditions (e.g., oxidative, acidic, basic).

Q2: I'm observing poor peak shape and tailing for the main compound peak during HPLC analysis. How can I resolve this?

A2: Poor peak shape for a basic compound like this compound is often due to secondary interactions with residual silanols on the C18 column. The pyrrolidine nitrogen is basic and can interact ionically with the stationary phase.

  • Troubleshooting Steps:

    • Lower the pH of the Mobile Phase: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This will protonate the pyrrolidine nitrogen, minimizing its interaction with silanols.

    • Use a Base-Deactivated Column: Employ a column specifically designed for analyzing basic compounds, which has end-capping to shield the residual silanols.

    • Check for Column Overload: Injecting too much sample can also lead to peak tailing. Try reducing the injection volume or sample concentration.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: To ensure long-term stability, the compound should be protected from light, oxygen, and moisture. Based on its structure, the following conditions are recommended:

  • Temperature: Store at low temperatures, preferably at 2-8°C or frozen (-20°C) for extended periods.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This can be achieved by blanketing the solid sample with the gas before sealing the container.

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and moisture ingress.

  • Form: Storing the compound as a dry solid is preferable to storage in solution, as solvents can often participate in degradation reactions.

Part 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Issue 1: No Degradation Observed Under Stress Conditions

If you do not observe any degradation after applying stress conditions, it's possible the conditions were not harsh enough or the duration was too short.

  • Causality & Solution: The energy input may be insufficient to overcome the activation energy of the degradation reaction.

    • Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid/base (e.g., from 0.1 M to 1 M HCl).

    • Increase Temperature: Elevate the temperature of the study (e.g., from 40°C to 60°C or 80°C), but be mindful of the solvent's boiling point.

    • Extend Duration: Increase the exposure time from 24 hours to 48 or 72 hours.

    • Photostability: Ensure the light source provides the appropriate wavelength and intensity as specified by ICH Q1B guidelines.

Issue 2: Complete Degradation of the Parent Compound

If the main peak for this compound disappears entirely, the stress conditions are too aggressive, preventing the identification of primary degradation products.

  • Causality & Solution: Excessive stress can lead to the formation of secondary and tertiary degradants, obscuring the initial degradation pathway. The goal is to achieve partial degradation (typically 5-20%).

    • Decrease Stressor Concentration: Reduce the molarity of the acid/base or the percentage of the oxidizing agent (e.g., H₂O₂ from 30% to 3%).

    • Lower Temperature: Perform the study at a lower temperature.

    • Reduce Duration: Sample at earlier time points (e.g., 2, 4, 8, and 12 hours) to capture the initial degradation profile.

Data Summary: Example Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60°C24 - 48 hPotential cleavage of the benzyl-pyrrolidine bond.
Base Hydrolysis 0.1 M - 1 M NaOH60°C24 - 48 hLess likely to be the primary pathway, but should be tested.
Oxidation 3% - 30% H₂O₂Room Temp12 - 24 hOxidation at the benzylic carbon or N-oxidation of the pyrrolidine ring.
Photostability ICH Q1B Option IIRoom TempPer ICH guidelinesPotential for de-bromination or radical-mediated degradation.
Thermal 80°C72 h-Assess intrinsic thermal stability.

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: General Forced Degradation Workflow

This protocol outlines the steps for conducting a forced degradation study to identify potential degradants.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Application:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Incubate all samples at 60°C for 24 hours. Keep an unstressed control sample at 4°C.

  • Neutralization (for Acid/Base Samples): After incubation, neutralize the acidic sample with an equivalent amount of 1 M NaOH and the basic sample with 1 M HCl. This is critical to prevent further degradation on the HPLC system.

  • Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze by a stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) is highly recommended for structural elucidation of the degradants.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl) stock->acid Incubate @ 60°C base Basic (1M NaOH) stock->base Incubate @ 60°C oxid Oxidative (3% H₂O₂) stock->oxid Incubate @ 60°C thermal Thermal (Control) stock->thermal Incubate @ 60°C neutralize Neutralize (Acid/Base) acid->neutralize base->neutralize analyze HPLC-UV/MS Analysis oxid->analyze thermal->analyze neutralize->analyze compare Compare Profiles & Identify Degradants analyze->compare

Caption: Workflow for a typical forced degradation study.

Hypothetical Degradation Pathway Diagram

This diagram illustrates potential degradation pathways for this compound based on its chemical structure.

Degradation_Pathway cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Acidic Stress (HCl) parent This compound n_oxide N-Oxide Impurity parent->n_oxide N-Oxidation keto Keto Impurity (Oxidation at benzylic C) parent->keto C-Oxidation benzyl_alcohol 3-Bromo-5-methylbenzyl alcohol parent->benzyl_alcohol Hydrolysis (Cleavage) pyrrolidine Pyrrolidine parent->pyrrolidine Hydrolysis (Cleavage)

Caption: Potential oxidative and hydrolytic degradation pathways.

References

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Developing Stability-Indicating Methods. AAPS PharmSciTech, 8(1), E1-E11. [Link]

Validation & Comparative

The Impact of Bromine Substitution on Benzylpyrrolidine Activity: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzylpyrrolidine scaffold serves as a versatile framework for designing molecules with a wide array of biological activities. The strategic placement of substituents on this core structure can dramatically influence potency, selectivity, and overall pharmacological profile. This guide delves into the critical role of bromine substitution on the benzyl moiety of benzylpyrrolidines, offering a comparative analysis of how the position of this halogen atom dictates the structure-activity relationship (SAR), with a particular focus on their interaction with monoamine transporters.

The Rationale for Bromine Substitution in Drug Design

The introduction of a bromine atom into a drug candidate is a common and effective strategy in medicinal chemistry. Bromine, as a halogen, possesses a unique combination of properties that can favorably modulate a molecule's characteristics. Its moderate lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, its size and electronegativity can lead to specific and strong interactions with biological targets, such as van der Waals forces and halogen bonding, thereby increasing binding affinity and potency. The position of the bromine atom—ortho, meta, or para—on the benzyl ring can lead to distinct pharmacological profiles due to the resulting changes in electron distribution and steric hindrance.

Comparative Analysis of Bromo-Substituted Benzylpyrrolidines at the Dopamine Transporter

While direct comparative studies on a complete series of ortho-, meta-, and para-bromo-substituted N-benzylpyrrolidines are not extensively documented in publicly available literature, valuable insights can be gleaned from analogous structures. A pivotal study on bromo-substituted analogs of methylphenidate, a compound that shares key pharmacophoric features with benzylpyrrolidine-based dopamine transporter (DAT) inhibitors, provides a compelling predictive model for the SAR of bromo-substituted benzylpyrrolidines at monoamine transporters.

This study revealed a clear and significant trend in binding affinity for the dopamine transporter based on the position of the bromine atom on the phenyl ring. The meta-substituted analog exhibited the highest affinity, followed by the para- and then the ortho-substituted analogs. This suggests that the electronic and steric environment created by the meta-bromo substitution is optimal for interaction with the binding pocket of the dopamine transporter.

Table 1: Comparative Binding Affinities (IC50, nM) of Bromo-Substituted Methylphenidate Analogs at Monoamine Transporters [1]

Substitution PositionDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Unsubstituted82440>1000
ortho-Bromo1332>1000
meta-Bromo420>1000
para-Bromo2031>1000

This data, derived from bromo-substituted methylphenidate analogs, is presented as a predictive model for the SAR of bromo-substituted benzylpyrrolidines at monoamine transporters.

The data strongly indicates that a bromine atom at the meta position leads to a more than 20-fold increase in affinity for the DAT compared to the unsubstituted parent compound.[1] The ortho and para positions also confer increased affinity, but to a lesser extent.[1] This trend highlights the sensitivity of the DAT binding site to the placement of bulky, electronegative substituents on the phenyl ring. All bromo-substituted analogs demonstrated significantly higher affinity for both the dopamine and norepinephrine transporters compared to the unsubstituted compound, while showing weak affinity for the serotonin transporter.[1]

A Case Study: A Potent Bromo-Substituted Benzylpyrrolidine as a Dopamine D2 Receptor Antagonist

Beyond monoamine transporters, bromo-substituted benzylpyrrolidines have shown high potency at other important neurological targets. For instance, (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is a highly potent and selective antagonist of the dopamine D2 receptor.[2] This compound was found to be equipotent to the highly active salicylamide, FLB 463, in both in vitro and in vivo studies.[2] The presence of the bromine atom at the 5-position of the benzamide ring is a key contributor to its high affinity and specific pharmacological profile. This example underscores the versatility of the bromo-substituted benzylpyrrolidine scaffold in targeting different receptors within the central nervous system.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the interaction of these compounds with monoamine transporters.

Synthesis of Bromo-Substituted N-Benzylpyrrolidines

A general and robust method for the synthesis of ortho-, meta-, and para-bromo-substituted N-benzylpyrrolidines involves the reductive amination of pyrrolidine with the corresponding bromo-substituted benzaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired bromo-substituted benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add pyrrolidine (1.2 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions (1.5 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired bromo-substituted N-benzylpyrrolidine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Workup & Purification Bromo-substituted\nBenzaldehyde Bromo-substituted Benzaldehyde Imine Formation\n(1-2h, RT) Imine Formation (1-2h, RT) Bromo-substituted\nBenzaldehyde->Imine Formation\n(1-2h, RT) Pyrrolidine Pyrrolidine Pyrrolidine->Imine Formation\n(1-2h, RT) Solvent\n(e.g., Methanol) Solvent (e.g., Methanol) Solvent\n(e.g., Methanol)->Imine Formation\n(1-2h, RT) Reduction\n(12-16h, RT) Reduction (12-16h, RT) Imine Formation\n(1-2h, RT)->Reduction\n(12-16h, RT) Reducing Agent\n(e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent\n(e.g., NaBH4)->Reduction\n(12-16h, RT) Quenching (H2O) Quenching (H2O) Reduction\n(12-16h, RT)->Quenching (H2O) Extraction Extraction Quenching (H2O)->Extraction Purification\n(Column Chromatography) Purification (Column Chromatography) Extraction->Purification\n(Column Chromatography) Product Product Purification\n(Column Chromatography)->Product

Caption: Synthetic workflow for bromo-substituted N-benzylpyrrolidines.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific concentration of a radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the bromo-substituted benzylpyrrolidine test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Membranes\n(with Transporter) Cell Membranes (with Transporter) Incubation\n(RT, 60-90 min) Incubation (RT, 60-90 min) Cell Membranes\n(with Transporter)->Incubation\n(RT, 60-90 min) Radioligand\n([3H]WIN 35,428) Radioligand ([3H]WIN 35,428) Radioligand\n([3H]WIN 35,428)->Incubation\n(RT, 60-90 min) Test Compound\n(Bromo-benzylpyrrolidine) Test Compound (Bromo-benzylpyrrolidine) Test Compound\n(Bromo-benzylpyrrolidine)->Incubation\n(RT, 60-90 min) Filtration\n(Glass Fiber Filter) Filtration (Glass Fiber Filter) Incubation\n(RT, 60-90 min)->Filtration\n(Glass Fiber Filter) Washing\n(Ice-cold Buffer) Washing (Ice-cold Buffer) Filtration\n(Glass Fiber Filter)->Washing\n(Ice-cold Buffer) Scintillation Counting Scintillation Counting Washing\n(Ice-cold Buffer)->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation\n(Cheng-Prusoff) Ki Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation\n(Cheng-Prusoff) Result Result Ki Calculation\n(Cheng-Prusoff)->Result Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Plate hDAT-expressing cells Plate hDAT-expressing cells Wash with Buffer Wash with Buffer Plate hDAT-expressing cells->Wash with Buffer Pre-incubation with\nTest Compound (37°C) Pre-incubation with Test Compound (37°C) Wash with Buffer->Pre-incubation with\nTest Compound (37°C) Add [3H]Dopamine Add [3H]Dopamine Pre-incubation with\nTest Compound (37°C)->Add [3H]Dopamine Incubate (37°C) Incubate (37°C) Add [3H]Dopamine->Incubate (37°C) Terminate Uptake\n(Wash with Cold Buffer) Terminate Uptake (Wash with Cold Buffer) Incubate (37°C)->Terminate Uptake\n(Wash with Cold Buffer) Cell Lysis Cell Lysis Terminate Uptake\n(Wash with Cold Buffer)->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Result Result IC50 Determination->Result

Caption: Dopamine uptake inhibition assay workflow.

Conclusion

The strategic incorporation of bromine into the benzylpyrrolidine scaffold offers a powerful tool for modulating pharmacological activity. Drawing parallels from closely related structures, it is evident that the position of the bromine atom is a critical determinant of binding affinity at monoamine transporters, with the meta-position appearing particularly favorable for dopamine transporter inhibition. The provided experimental protocols offer a robust framework for researchers to further explore the structure-activity relationships of novel bromo-substituted benzylpyrrolidine analogs, paving the way for the development of more potent and selective therapeutic agents.

References

  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology, 128(3), 302-308. [Link]

  • de Paulis, T., et al. (1989). Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. Journal of Medicinal Chemistry, 32(8), 1685-1692. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(3-Bromo-5-methylbenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the synthesis and handling of novel compounds like 1-(3-Bromo-5-methylbenzyl)pyrrolidine are routine. However, the lifecycle of such a chemical does not end with the final reaction quench or analysis. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this specific halogenated amine, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Our core principle is "cradle-to-grave" waste management, an approach that ensures accountability for a chemical from its creation to its ultimate destruction. This means that every researcher who generates this waste is fundamentally responsible for its safe handling until it is transferred to a licensed disposal facility.

Section 1: Hazard Profile and Characterization

Understanding the hazard profile of this compound is the foundation of its safe management. While this specific molecule may not be extensively profiled in all commercial chemical inventories, we can deduce its primary hazards by analyzing its structural components: the pyrrolidine ring and the brominated benzyl group.

  • Pyrrolidine Moiety: The pyrrolidine functional group is known to be a strong base and can be corrosive. Safety Data Sheets (SDS) for pyrrolidine itself classify it as a flammable liquid that causes severe skin burns, eye damage, and is harmful if swallowed or inhaled[1][2][3][4].

  • Brominated Aromatic Moiety: The presence of a bromine atom places this compound in the category of halogenated organics. Combustion of such materials can produce toxic and corrosive fumes, including hydrogen bromide[5].

These characteristics mandate that this compound be treated as a hazardous waste stream with multiple potential incompatibilities.

Hazard Class Potential Hazard Rationale & Primary Concern
Corrosive (Base) Causes severe skin burns and eye damage.[1][4]The pyrrolidine nitrogen is basic and can cause chemical burns upon contact. Incompatible with acidic waste streams, which would trigger a strong exothermic neutralization reaction.
Halogenated Organic Environmental persistence; formation of acidic gases upon incineration.The carbon-bromine bond requires specific disposal methods. Incineration without proper flue gas scrubbing will release hydrogen bromide (HBr).[5][6]
Acute Toxicity Harmful if swallowed or inhaled.[2]The toxicological properties are not fully investigated, but analogs suggest significant toxicity.[1] Avoid generating aerosols or dust.
Aquatic Toxicity Harmful to aquatic life.[2]Must not be discharged into sewer systems or waterways.[1][6]

Section 2: The Disposal Workflow: A Systematic Approach

A robust disposal plan is a self-validating system that minimizes risk at every stage. The following workflow illustrates the mandatory lifecycle for this waste stream, from the moment it is declared waste to its final disposal.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Generation Step 1: Generation (Point of Use) Characterization Step 2: Characterization (Halogenated, Basic) Generation->Characterization Is it waste? Segregation Step 3: Segregation (Dedicated Waste Container) Characterization->Segregation Identify Hazards Storage Step 4: Accumulation & Storage (Labeled, Closed, in SAA) Segregation->Storage Contain & Label Disposal Step 5: Final Disposal (Licensed Contractor) Storage->Disposal Schedule Pickup

Caption: Overall waste management workflow for this compound.

Section 3: Step-by-Step Disposal Protocol

This protocol provides the detailed operational steps for researchers handling waste containing this compound.

Protocol 1: Waste Segregation and Containment
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including:

    • Nitrile or neoprene gloves (double-gloving is recommended).

    • Safety goggles or a face shield.

    • A flame-retardant laboratory coat.

    • All handling of open containers must occur within a certified chemical fume hood.

  • Waste Characterization: Immediately upon generation, the waste must be characterized. Based on its structure, this compound waste must be classified as Halogenated Organic Waste . Due to the pyrrolidine group, it is also Basic/Amine Waste .

  • Segregation Decision: Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container. This compound must NOT be mixed with:

    • Acidic Waste: A violent acid-base reaction can occur.

    • Oxidizing Agents: Pyrrolidine reacts violently with oxidants[3].

    • Non-Halogenated Organic Waste: Mixing halogenated and non-halogenated waste significantly increases the disposal cost and complexity.

    The following decision tree must be followed:

    G start Generated Waste Stream q1 Does it contain This compound? start->q1 cat_halogen Categorize as: HALOGENATED ORGANIC WASTE q1->cat_halogen Yes q2 Is the waste stream acidic? cat_halogen->q2 incompatible INCOMPATIBLE DO NOT MIX q2->incompatible Yes compatible Place in dedicated, labeled Halogenated Organic Waste Container q2->compatible No

    Caption: Logical decision tree for waste segregation.

  • Container Selection: Use a designated, chemically-compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate. The container must be clean and dry before the first addition of waste.

  • Container Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound" and any other components in the waste mixture.

    • The hazard characteristics: "Corrosive (Base)", "Toxic", "Halogenated."

    • The date accumulation started (the date the first drop of waste enters the container).

    • The name of the principal investigator and laboratory location.

Protocol 2: On-Site Accumulation and Final Disposal
  • Storage in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

    • The container must be kept closed at all times except when adding waste[7]. This is not only a regulatory requirement but also prevents the release of harmful vapors.

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA[7].

  • Requesting Pickup: Once the container is full, or within the time limits set by your institution (often 90 to 180 days depending on generator status), arrange for its removal[8].

    • Complete the hazardous waste tag with the final fill date.

    • Submit a pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal Method: Do not attempt to treat or neutralize this waste in the lab. The designated final disposal method for this compound is through a licensed chemical destruction facility[2][6][9]. The most common and effective method is:

    • Controlled Incineration with Flue Gas Scrubbing: The material is incinerated at high temperatures. The resulting gases, which include corrosive hydrogen bromide (HBr), are passed through a "scrubber" system that neutralizes the acid before release into the atmosphere[5][6]. This is the only environmentally acceptable thermal destruction method for this compound.

Section 4: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • For Minor Spills (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wear your full PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For Major Spills (>100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or significant vapor hazard.

    • Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean it up yourself.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

By adhering to these scientifically-grounded procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.

References

  • Purification of liquid bromine contaminated with organic impurities.
  • Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine. NJ.gov. [Link]

  • ICSC 1315 - PYRROLIDINE. INCHEM. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Chemical Compatibility Chart. U.S. Coast Guard. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. [Link]

  • Chemical Compatibility Table. U.S. Coast Guard. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]

  • Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. ACS Publications. [Link]

  • Chemical compatibility. Habonim. [Link]

  • Aluminum Chemical Compatibility Chart. CP Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.